molecular formula C14H17N5O B11766515 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11766515
M. Wt: 271.32 g/mol
InChI Key: WDDYELYFKWECDK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the reaction of 2,3-dimethylaniline with 6-methyl-2-thiouracil under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)guanidine: Lacks the 6-methyl group.

    1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)thiourea: Contains a thiourea group instead of guanidine.

Uniqueness

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethylphenyl and dihydropyrimidinyl groups provides a distinct set of properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYELYFKWECDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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